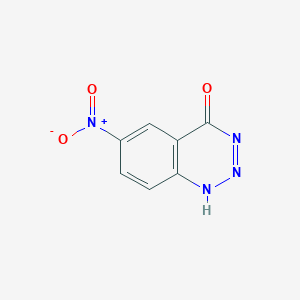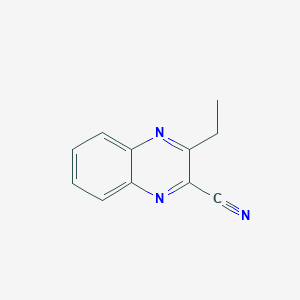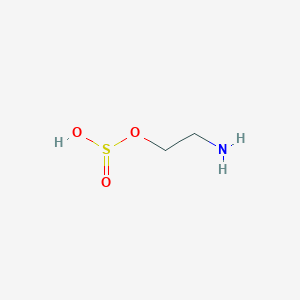![molecular formula C6H7N7O B099138 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide CAS No. 16111-78-7](/img/structure/B99138.png)
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a triazine ring and an aminopyrazole moiety. It is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the replication of various viruses such as HIV, herpes simplex virus, and hepatitis C virus. In addition, it has shown antibacterial activity against both gram-positive and gram-negative bacteria.
Mécanisme D'action
The mechanism of action of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in signal transduction pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide has various biochemical and physiological effects. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the replication of various viruses and the growth of bacteria. In addition, it has been reported to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide in lab experiments is its potential applications in various fields of scientific research. It has shown promising results in the inhibition of cancer cell growth, virus replication, and bacterial growth. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can cause cytotoxicity in normal cells at high concentrations.
Orientations Futures
There are several future directions for the research on 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide. One of the most important directions is the development of more efficient and cost-effective synthesis methods. Another important direction is the investigation of the compound's potential applications in the treatment of various diseases such as cancer, viral infections, and bacterial infections. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide can be achieved through various methods. One of the most common methods involves the reaction of 4-aminopyrazole-5-carboxylic acid with hydrazine hydrate and cyanuric chloride. The reaction takes place in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
Propriétés
Numéro CAS |
16111-78-7 |
|---|---|
Nom du produit |
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
Formule moléculaire |
C6H7N7O |
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
InChI |
InChI=1S/C6H7N7O/c7-5-4(6(14)10-8)12-11-3-1-2-9-13(3)5/h1-2H,7-8H2,(H,10,14) |
Clé InChI |
JVUHKCVXEKCLAH-UHFFFAOYSA-N |
SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NN |
SMILES canonique |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NN |
Synonymes |
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



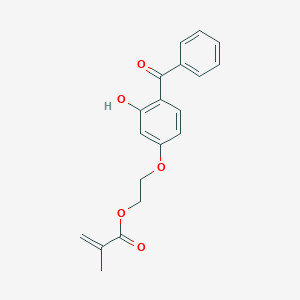
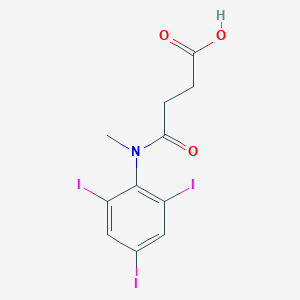

![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)

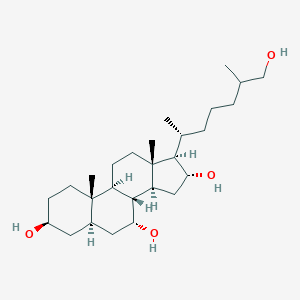
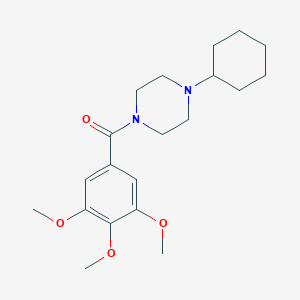
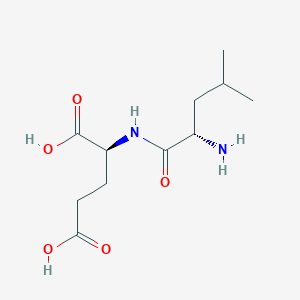
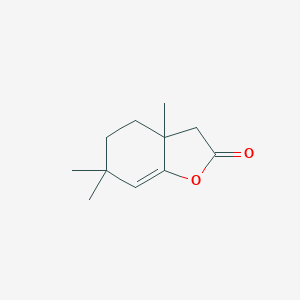
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
